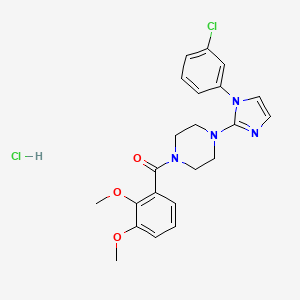
(4-(1-(3-氯苯基)-1H-咪唑-2-基)哌嗪-1-基)(2,3-二甲氧基苯基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride is a chemical compound with the molecular formula C20H21ClN2O4. It has an average mass of 388.845 Da and a monoisotopic mass of 388.118988 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 597.9±50.0 °C at 760 mmHg, and a flash point of 315.4±30.1 °C. It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds. Its polar surface area is 59 Ų .科学研究应用
分子相互作用和药理学
- 该化合物已被研究与 CB1 大麻素受体的相互作用,表明在针对该受体的药理学试剂的开发中发挥作用。此类相互作用可能对神经系统疾病和疼痛管理的研究产生影响 (Shim 等人,2002 年)。
抗癌和抗结核潜力
- 研究表明潜在的抗癌和抗结核应用。一项研究合成了该化合物的衍生物,该衍生物在体外对人乳腺癌细胞系表现出活性,并具有显著的抗结核活性 (Mallikarjuna 等人,2014 年)。
热带疾病的金属基化疗
- 该化合物已在热带疾病的金属基化疗方面进行了探索。合成了涉及类似化合物的络合物并对其进行了表征,表明它们在治疗此类疾病中具有潜力 (Navarro 等人,2000 年)。
抗菌活性
- 有证据表明该化合物的衍生物具有抗菌活性。研究已经合成和测试了各种衍生物,显示出对细菌和真菌的可变和适度的活性,表明其在抗菌研究中的潜力 (Patel 等人,2011 年)。
酶抑制和治疗剂
- 合成了一系列衍生物用于潜在的治疗应用,显示出对 α-葡萄糖苷酶的相当大的抑制活性。这表明在治疗糖尿病或相关代谢疾病中可能的应用 (Abbasi 等人,2019 年)。
脱色过氧化物酶研究
- 该化合物及其衍生物已被用于研究有机分子在脱色过氧化物酶 (DyP) 的血红素腔内的结合模式。这项研究有助于了解染料脱色中涉及的酶促过程,这具有环境影响 (Strittmatter 等人,2015 年)。
作用机制
Target of Action
The compound, also known as 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]-4-(2,3-dimethoxybenzoyl)piperazine hydrochloride, is a complex molecule that contains several functional groups. These include an imidazole ring, a piperazine ring, and a dimethoxyphenyl group . The imidazole and piperazine rings are common structures in many biologically active compounds . The compound’s primary targets are likely to be receptors or enzymes that interact with these functional groups.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via the imidazole and piperazine rings. These rings can form hydrogen bonds and other types of interactions with amino acid residues in the target proteins, leading to changes in their activity . The dimethoxyphenyl group may also contribute to the compound’s activity by increasing its lipophilicity, which could enhance its ability to cross cell membranes and reach its targets .
Biochemical Pathways
The compound’s effects on biochemical pathways are likely to depend on its specific targets. For example, if the compound targets enzymes involved in signal transduction pathways, it could affect cellular responses to external stimuli . If it targets receptors, it could influence the activity of neurotransmitters or hormones
Pharmacokinetics
The presence of the dimethoxyphenyl group could enhance its lipophilicity, potentially improving its absorption and distribution . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal or hepatic clearance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. These effects could include changes in cellular signaling, gene expression, or metabolic activity
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH or temperature of its environment, or by the presence of other molecules that compete for its targets . Its stability could be influenced by factors such as light, heat, or the presence of oxidizing or reducing agents .
属性
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3.ClH/c1-29-19-8-4-7-18(20(19)30-2)21(28)25-11-13-26(14-12-25)22-24-9-10-27(22)17-6-3-5-16(23)15-17;/h3-10,15H,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOTVCMAVIQFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

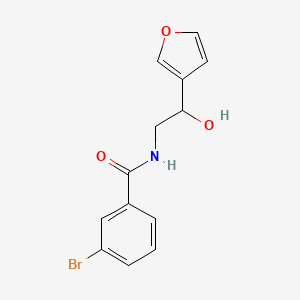



![(E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825964.png)
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)
![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)


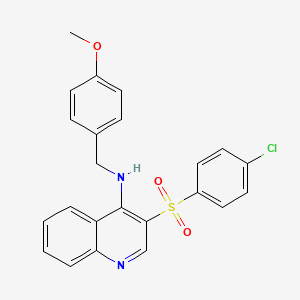
![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2825977.png)
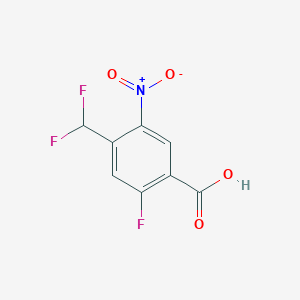
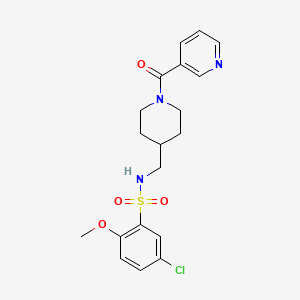
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)